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molecular formula C11H18N2O5 B8392522 Diethyl 2-(2-methyl-2-propionylhydrazono)malonate

Diethyl 2-(2-methyl-2-propionylhydrazono)malonate

Cat. No. B8392522
M. Wt: 258.27 g/mol
InChI Key: ZGQLRUSXQXNGBW-UHFFFAOYSA-N
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Patent
US07732616B2

Procedure details

A solution of N-methylpropionohydrazide (18.78 g, 183.9 mmol) and diethyl ketomalonate (56.1 mL, 368 mmol) in toluene (136 mL) was refluxed with a Dean-Stark trap for 4 hours. The reaction mixture was concentrated under reduced pressure to give the crude material that was purified by silica gel flash column chromatography (100% hexanes to 5 to 10% EtOAc in hexanes) to afford 23 g (49%) of the desired product.
Quantity
18.78 g
Type
reactant
Reaction Step One
Quantity
56.1 mL
Type
reactant
Reaction Step One
Quantity
136 mL
Type
solvent
Reaction Step One
Yield
49%

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([C:4](=[O:7])[CH2:5][CH3:6])[NH2:3].O=[C:9]([C:15]([O:17][CH2:18][CH3:19])=[O:16])[C:10]([O:12][CH2:13][CH3:14])=[O:11]>C1(C)C=CC=CC=1>[CH3:1][N:2]([C:4](=[O:7])[CH2:5][CH3:6])[N:3]=[C:9]([C:10]([O:12][CH2:13][CH3:14])=[O:11])[C:15]([O:17][CH2:18][CH3:19])=[O:16]

Inputs

Step One
Name
Quantity
18.78 g
Type
reactant
Smiles
CN(N)C(CC)=O
Name
Quantity
56.1 mL
Type
reactant
Smiles
O=C(C(=O)OCC)C(=O)OCC
Name
Quantity
136 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give the crude material that
CUSTOM
Type
CUSTOM
Details
was purified by silica gel flash column chromatography (100% hexanes to 5 to 10% EtOAc in hexanes)

Outcomes

Product
Name
Type
product
Smiles
CN(N=C(C(=O)OCC)C(=O)OCC)C(CC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 23 g
YIELD: PERCENTYIELD 49%
YIELD: CALCULATEDPERCENTYIELD 48.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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